tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate
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Overview
Description
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of (2R,5R)-2,5-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: TERT-BUTYL (2R,5R)-2-CARBOXY-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Reduction: TERT-BUTYL (2R,5R)-2-HYDROXYMETHYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2R,5R)-2,5-DIMETHYLPYRROLIDINE-1-CARBOXYLATE: Similar structure but lacks the formyl group.
TERT-BUTYL (2S,5S)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE: Enantiomer of the compound with different stereochemistry.
Uniqueness
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both formyl and tert-butyl ester groups. This combination of features makes it a valuable compound in asymmetric synthesis and other applications .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
WXYOENHAXJAXBI-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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